3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane
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Overview
Description
3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane is an organic compound characterized by its unique structure, which includes multiple phenylmethoxy groups attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane typically involves the reaction of thiolane derivatives with phenylmethanol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives depending on the reagents used.
Scientific Research Applications
3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane involves its interaction with molecular targets through its functional groups. The phenylmethoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the thiolane ring can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis(phenylmethoxy)-benzoic Acid
- Benzenepropanamine, 3,4-bis(phenylmethoxy)
Uniqueness
3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane is unique due to its specific combination of phenylmethoxy groups and a thiolane ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISDOLHHPNAZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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